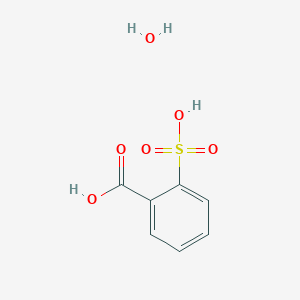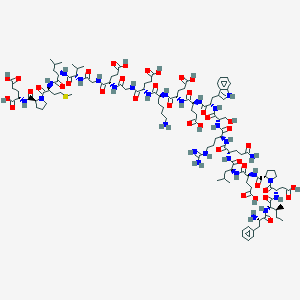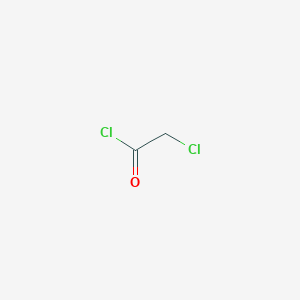
2-Sulfobenzoesäure-Hydrat
Übersicht
Beschreibung
2-Sulfobenzoic acid hydrate is a useful research compound. Its molecular formula is C7H8O6S and its molecular weight is 220.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Sulfobenzoic acid hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Sulfobenzoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfobenzoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
2-Sulfobenzoesäure-Hydrat: wird im medizinischen Bereich für verschiedene Anwendungen eingesetzt. Es ist eine Verbindung, die an der Synthese von Pharmazeutika beteiligt sein kann, insbesondere als Zwischenprodukt bei der Herstellung komplexerer Moleküle. Seine Sulfonsäuregruppe ist reaktiv und kann zur Bildung von Sulfonamidstrukturen verwendet werden, die in vielen Medikamenten weit verbreitet sind .
Landwirtschaft
In der Landwirtschaft kann This compound als Baustein für die Herstellung von Agrochemikalien dienen. Seine Fähigkeit, sich an andere organische Verbindungen zu binden, macht es wertvoll für die Entwicklung von Herbiziden oder Pestiziden. Darüber hinaus könnte sein Sulfonsäureanteil in Bodenbehandlungsprodukten nützlich sein, um die Nährstoffaufnahme zu verbessern .
Materialwissenschaften
Die Eigenschaften der Verbindung sind in der Materialwissenschaft von Vorteil, insbesondere bei der Entwicklung neuer Polymere und Beschichtungen. Seine Reaktivität mit verschiedenen organischen und anorganischen Stoffen kann zur Herstellung neuartiger Materialien mit spezifischen gewünschten Eigenschaften führen .
Umweltwissenschaften
This compound: spielt eine Rolle in den Umweltwissenschaften als potenzieller Katalysator für Reaktionen, die Umweltverschmutzer abbauen könnten. Seine Struktur ermöglicht es ihm, mit anderen Stoffen zu interagieren, möglicherweise zur Unterstützung des Abbaus schädlicher Chemikalien .
Lebensmittelindustrie
Diese Verbindung steht durch ihr Derivat Saccharin indirekt mit der Lebensmittelindustrie in Verbindung. Obwohl This compound selbst nicht direkt in Lebensmitteln verwendet wird, werden seine Abbauprodukte, einschließlich Saccharin, häufig als künstliche Süßstoffe verwendet .
Pharmazeutika
In der Pharmaindustrie wird This compound als Vorläufer bei der Synthese verschiedener Arzneimittelmoleküle verwendet. Seine funktionellen Gruppen machen es zu einem vielseitigen Ausgangsmaterial für die Konstruktion einer Vielzahl von pharmazeutischen Verbindungen .
Chemische Synthese
This compound: ist ein wertvolles Reagenz in der chemischen Synthese. Es kann verwendet werden, um Sulfonatgruppen in Moleküle einzubringen, was ihre Löslichkeit, Reaktivität und das gesamte chemische Verhalten verändern kann, was es zu einem vielseitigen Werkzeug für synthetische Chemiker macht .
Biotechnologie
In der Biotechnologie kann This compound bei der Synthese biologisch aktiver Verbindungen verwendet werden. Seine Fähigkeit, mit verschiedenen Biomolekülen zu reagieren, kann genutzt werden, um neue Biokonjugate für Forschungs- und therapeutische Anwendungen zu erzeugen .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of benzoic acid, which is known to have antimicrobial properties, suggesting potential targets in microbial cells . .
Mode of Action
As a sulfonated derivative of benzoic acid, it may share some of the antimicrobial properties of benzoic acid, which works by disrupting the cell wall and inhibiting bacterial enzymes . .
Biochemical Pathways
The biochemical pathways affected by 2-Sulfobenzoic acid hydrate are currently unknown. Given its structural similarity to benzoic acid, it may interfere with the synthesis of cell wall components or inhibit key enzymes in microbial cells
Result of Action
It’s known that the compound can cause severe skin burns and eye damage , suggesting that it has strong reactivity with biological tissues.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Sulfobenzoic acid hydrate is not well-studied. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity and stability. For instance, the compound is known to be a white to tan powder, crystals, or off-white granular powder with a melting point of 71-74 degrees Celsius , suggesting that it may degrade or lose activity at higher temperatures.
Eigenschaften
IUPAC Name |
2-sulfobenzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWSZOEEIYKSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924464 | |
| Record name | 2-Sulfobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-68-6 | |
| Record name | 2-Sulfobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SULFOBENZOIC ACID HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of 2-sulfobenzoic acid hydrate in its solid state?
A1: The research states that 2-sulfobenzoic acid hydrate exists as a salt in its solid form, specifically as oxonium 2-carboxybenzenesulfonate (H3O+.C7H5O5S-). [] This means a proton from the sulfonic acid group (-SO3H) of 2-sulfobenzoic acid has transferred to a water molecule, forming a hydronium ion (H3O+) and leaving behind a negatively charged 2-carboxybenzenesulfonate anion (C7H5O5S-).
Q2: The abstract mentions isomorphism with the ammonium derivative. What does this tell us about the structure?
A2: Isomorphism implies that oxonium 2-carboxybenzenesulfonate and the ammonium derivative of 2-sulfobenzoic acid share the same crystal structure. [] This suggests that the hydronium ion (H3O+) in the crystal lattice occupies a similar position and has comparable interactions with the 2-carboxybenzenesulfonate anion as the ammonium ion (NH4+) does in the ammonium derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















